4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin
Overview
Description
4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular derivative is characterized by the presence of three hydroxyl groups and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves several classical and modern synthetic methods. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For the synthesis of 4,5,7-trihydroxy-3-(p-methoxyphenyl)coumarin, specific conditions such as the use of anhydrous potassium carbonate and dry acetone at elevated temperatures are employed .
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and anticoagulant properties.
Industry: Utilized in the development of fluorescent dyes and as a component in certain perfumes
Mechanism of Action
The mechanism of action of coumarin, 4,5,7-trihydroxy-3-(p-methoxyphenyl)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-4-hydroxycoumarin
- 4,5,7-Trihydroxy-3-(3’,4’-methylenedioxyphenyl)coumarin
- 4,6-Dihydroxyaurone
- 4,6-Dihydroxy-3’,4’-dimethoxyaurone
Uniqueness
What sets coumarin, 4,5,7-trihydroxy-3-(p-methoxyphenyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
4,5,7-trihydroxy-3-(4-methoxyphenyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)13-15(19)14-11(18)6-9(17)7-12(14)22-16(13)20/h2-7,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPQVCVRQQYHLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715665 | |
Record name | 4,5,7-Trihydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4376-81-2 | |
Record name | 4,5,7-Trihydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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